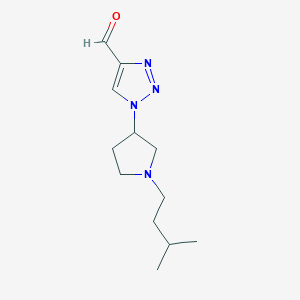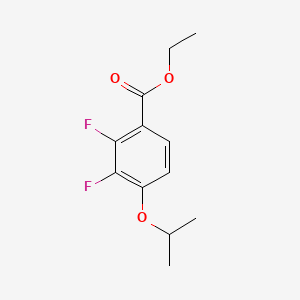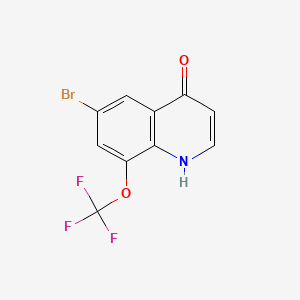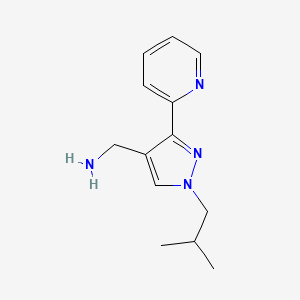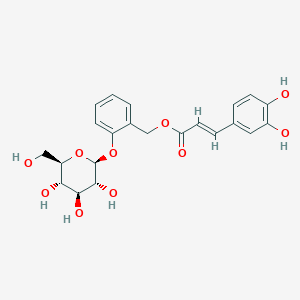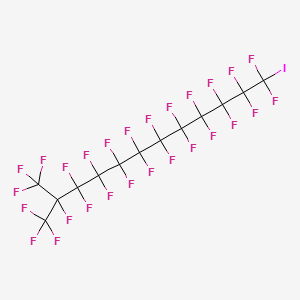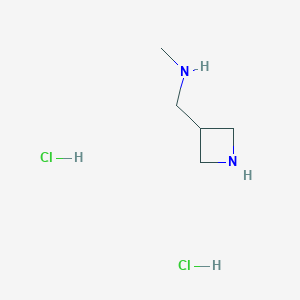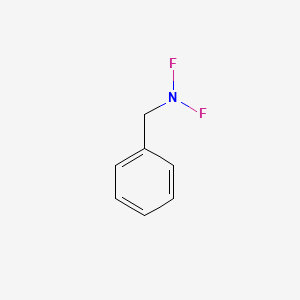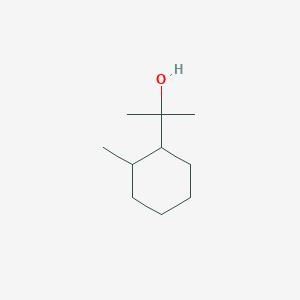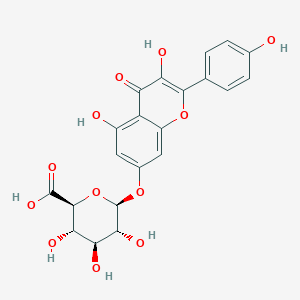
Kaempferol 7-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kaempferol 7-glucuronide is a naturally occurring flavonoid glucuronide, derived from kaempferol, a well-known flavonoid found in various plants. This compound is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities . This compound is formed when kaempferol undergoes glucuronidation, a process that enhances its solubility and bioavailability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of kaempferol 7-glucuronide typically involves the enzymatic glucuronidation of kaempferol. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs). The reaction conditions often include the presence of UDP-glucuronic acid as a glucuronide donor and appropriate buffers to maintain the pH .
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, including the use of genetically engineered microorganisms that express UGTs. These microorganisms can be cultured in bioreactors under controlled conditions to produce this compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions: Kaempferol 7-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Kaempferol 7-glucuronide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study glucuronidation and other metabolic processes.
Biology: It is studied for its role in cellular signaling pathways and its effects on cellular functions.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
Wirkmechanismus
Kaempferol 7-glucuronide exerts its effects through various molecular targets and pathways. It can modulate the activity of enzymes involved in oxidative stress and inflammation, such as nuclear factor erythroid 2-related factor 2 (Nrf2) and cyclooxygenase-2 (COX-2). Additionally, it can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins .
Vergleich Mit ähnlichen Verbindungen
Quercetin 7-glucuronide: Another flavonoid glucuronide with similar antioxidant and anti-inflammatory properties.
Isorhamnetin 7-glucuronide: Known for its anticancer and cardioprotective effects.
Myricetin 7-glucuronide: Exhibits strong antioxidant and anti-inflammatory activities
Uniqueness: Kaempferol 7-glucuronide is unique due to its specific glucuronidation at the 7-position, which enhances its solubility and bioavailability compared to its aglycone form. This unique modification also influences its biological activity and therapeutic potential .
Eigenschaften
Molekularformel |
C21H18O12 |
|---|---|
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[3,5-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)18-15(26)13(24)12-10(23)5-9(6-11(12)32-18)31-21-17(28)14(25)16(27)19(33-21)20(29)30/h1-6,14,16-17,19,21-23,25-28H,(H,29,30)/t14-,16-,17+,19-,21+/m0/s1 |
InChI-Schlüssel |
HKMMHEQNCQNUNN-JENRNSKYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


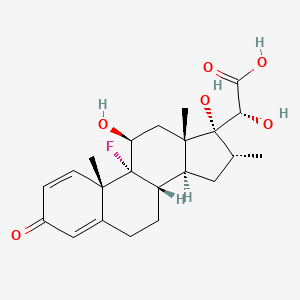
![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
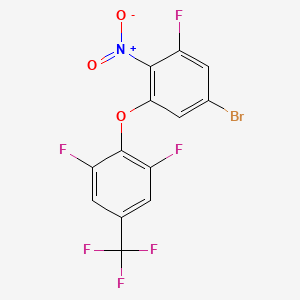
![N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290890.png)
